

Application of Gallium Arsenide in Solar Cell Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium arsenide (GaAs) and other III-V compound semiconductors are at the forefront of high-efficiency photovoltaic technology.[1][2] Their superior electronic and optical properties, including a direct bandgap and high electron mobility, enable GaAs-based solar cells to achieve conversion efficiencies significantly exceeding those of conventional silicon-based cells.[1] This makes them ideal for applications where high performance is critical, such as in aerospace and concentrator photovoltaics.[3] These application notes provide a detailed overview of the manufacturing processes, experimental protocols, and performance characteristics of GaAs solar cells, intended to serve as a comprehensive resource for professionals in the field.

Data Presentation: Performance of Gallium Arsenide Solar Cells

The following table summarizes the key performance parameters of various single-junction and multi-junction solar cells based on **gallium arsenide** and related III-V compounds. The data is compiled from certified laboratory measurements and recent publications, providing a comparative overview of the state-of-the-art.

Solar Cell Type	Efficiency (%)	Voc (V)	Jsc (mA/cm2)	Fill Factor (%)	Test Center/Reference
Single-Junction					
GaAs (thin-film)	29.1	-	-	-	Fraunhofer ISE CalLab[4]
GaAs	28.7	1.01	29.18	-	Analytical Model[5]
GaAs on Si	21.3	-	-	-	MOCVD grown[6]
Multi-Junction					
GaInP/GaAs/Ge (3-junction)	31.3	-	-	-	MOVPE grown[7]
GaInP/GaInAs/Ge (3-junction, metamorphic)	28.8 (AM0)	-	-	-	MOVPE grown[7]
GaInP/GaAs/GaAsBi (3-junction)	46.3	2.75	16.01	94	MSCS-1D Simulation[8]
GaInP/GaAs/Ge (3-junction)	43.6	2.59	16.01	94	MSCS-1D Simulation[8]
5-junction (bonded)	38.8	4.767	9.564	85.2	NREL[9]

Experimental Protocols

Epitaxial Growth of GaAs Solar Cell Structures by MOCVD

Metal-Organic Chemical Vapor Deposition (MOCVD) is a primary technique for growing the complex multi-layer structures of high-efficiency GaAs solar cells.^{[10][11]} The following is a generalized protocol for the growth of a single-junction GaAs solar cell.

Protocol: MOCVD Growth of a Single-Junction GaAs Solar Cell

- Substrate Preparation:
 - Begin with a p-type GaAs substrate.
 - Clean the substrate using a sequence of solvents (e.g., acetone, methanol, deionized water) to remove organic and particulate contamination.^[12]
 - Perform an in-situ thermal cleaning in the MOCVD reactor under an arsine (AsH₃) overpressure to remove the native oxide layer.
- Epitaxial Layer Growth:
 - Buffer Layer: Grow a p⁺-GaAs buffer layer to create a smooth, defect-free surface for subsequent layers.
 - Precursors: Trimethylgallium (TMGa) and Arsine (AsH₃).
 - Dopant: Diethylzinc (DEZn) or Carbon tetrabromide (CBr₄).
 - Temperature: 600-750 °C.
 - Back Surface Field (BSF) Layer: Deposit a p⁺-AlGaAs or GaInP layer to reduce recombination at the back surface.
 - Precursors: TMGa, Trimethylaluminium (TMAI) or Trimethylindium (TMIn), AsH₃ or Phosphine (PH₃).
 - Dopant: DEZn or CBr₄.

- Base Layer: Grow a p-type GaAs absorber layer. The thickness and doping of this layer are critical for cell performance.
 - Precursors: TMGa, AsH₃.
 - Dopant: DEZn or CBr₄.
- Emitter Layer: Deposit an n-type GaAs layer.
 - Precursors: TMGa, AsH₃.
 - Dopant: Silane (SiH₄) or Disilane (Si₂H₆).
- Window Layer: Grow a highly-doped, wide-bandgap n⁺⁺-AlGaAs or GaInP layer to reduce front surface recombination and provide a low-resistance contact layer.
 - Precursors: TMGa, TMAI or TMIIn, AsH₃ or PH₃.
 - Dopant: SiH₄ or Si₂H₆.
- Contact Layer: Deposit a heavily doped n⁺⁺-GaAs cap layer to facilitate ohmic contact formation.
 - Precursors: TMGa, AsH₃.
 - Dopant: SiH₄ or Si₂H₆.
- Cool-down: After the final layer is grown, cool the wafer down under an AsH₃ overpressure to prevent surface degradation.

Device Fabrication

The following protocols outline the key steps to process the epitaxially grown wafer into individual solar cell devices.

Protocol: Photolithography for Mesa and Contact Definition

- Surface Preparation: Clean the wafer with acetone and isopropanol.

- Photoresist Coating: Apply a layer of photoresist (e.g., AZ4330) to the wafer surface using a spin-coater.[12]
- Soft Bake: Bake the wafer on a hotplate to remove solvents from the photoresist.
- Exposure: Expose the photoresist to UV light through a photomask that defines the desired pattern (e.g., mesa or contact grid).
- Development: Immerse the wafer in a developer solution (e.g., NMD-W) to remove the exposed photoresist.[13]
- Hard Bake: Bake the wafer at a higher temperature to harden the remaining photoresist.[13]

Protocol: Wet Chemical Etching for Mesa Isolation

- Native Oxide Removal: Briefly dip the patterned wafer in a dilute ammonium hydroxide (NH₄OH) or hydrochloric acid (HCl) solution to remove the native oxide.[14]
- Etching: Immerse the wafer in an etching solution to remove the exposed semiconductor material, thereby isolating the individual solar cells. A common etchant for GaAs is a mixture of phosphoric acid (H₃PO₄), hydrogen peroxide (H₂O₂), and deionized water (H₂O) (e.g., 1:1:5 volume ratio).[14][15]
- Rinsing and Drying: Thoroughly rinse the wafer with deionized water and dry with nitrogen gas.

Protocol: Metallization for Ohmic Contacts

- Back Contact Deposition:
 - Use electron beam evaporation to deposit a sequence of metals onto the back surface of the wafer (p-side). A common metallization scheme is AuGe/Ni/Au or Ti/Pt/Au.[1]
- Front Contact Patterning:
 - Perform photolithography to define the front contact grid pattern.
- Front Contact Deposition:

- Deposit the front contact metals (n-side) using electron beam evaporation. A typical scheme is Pt/Ti/Pt/Au.[15]
- Lift-off: Immerse the wafer in a solvent (e.g., acetone) to dissolve the photoresist and lift off the unwanted metal, leaving only the desired contact grid.
- Annealing: Anneal the wafer in a rapid thermal annealing (RTA) system to form low-resistance ohmic contacts.

Device Characterization

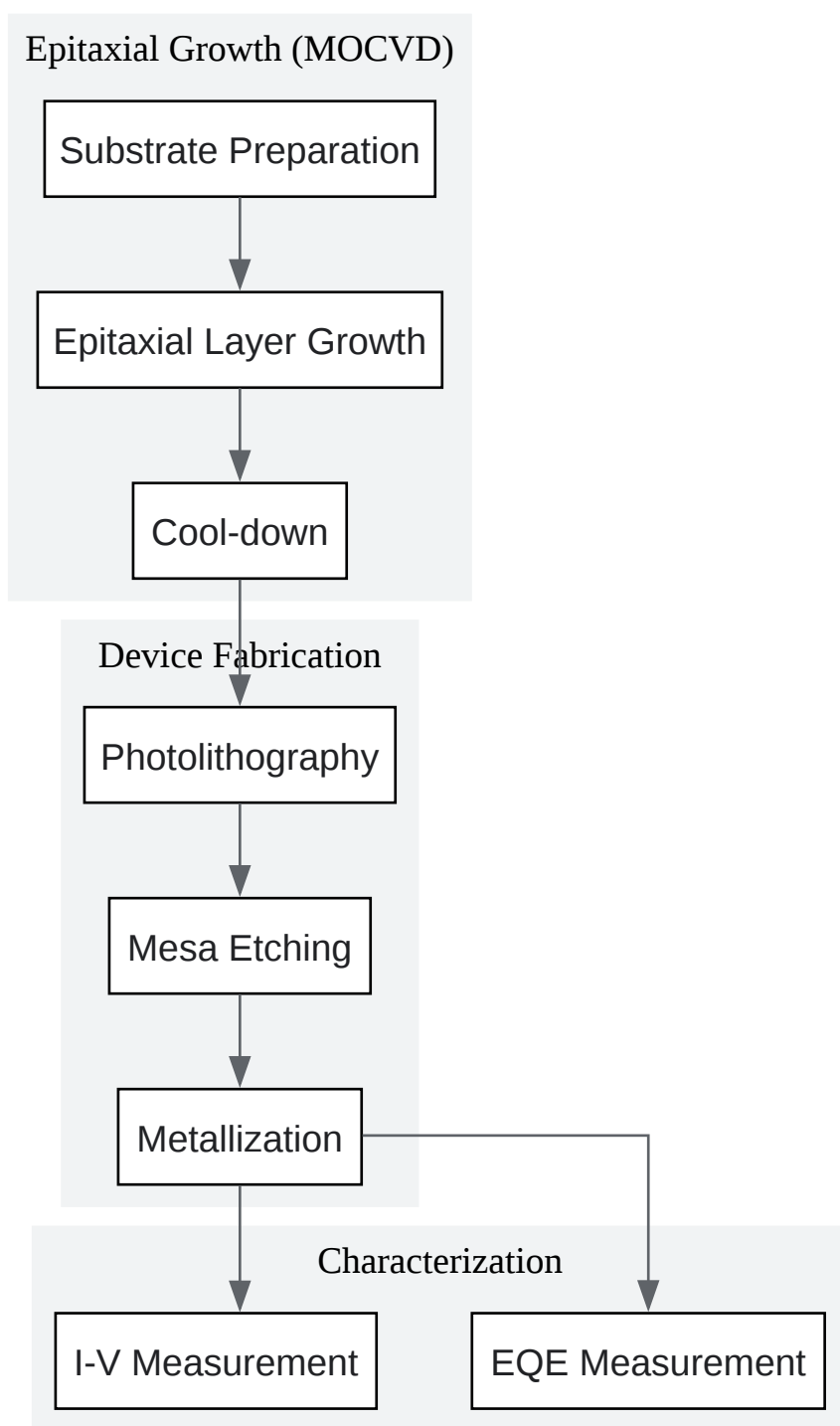
Protocol: Current-Voltage (I-V) Measurement

- Setup: Use a source measure unit (SMU) and a solar simulator with a calibrated reference cell.[16] The solar simulator should provide a standard AM1.5G spectrum at an intensity of 1000 W/m². [16]
- Connection: Connect the solar cell to the SMU using a four-wire (Kelvin) configuration to minimize the impact of probe resistance.[16]
- Measurement: Sweep the voltage across the solar cell from a reverse bias to slightly above the open-circuit voltage (Voc) and measure the corresponding current.[17]
- Data Extraction: From the I-V curve, determine the following parameters:
 - Short-circuit current (Isc): The current at zero voltage.
 - Open-circuit voltage (Voc): The voltage at zero current.
 - Maximum power point (Pmax): The point on the curve where the product of voltage and current is maximized.
 - Fill Factor (FF): Calculated as $(V_{max} * I_{max}) / (V_{oc} * I_{sc})$.
 - Efficiency (η): Calculated as P_{max} / P_{in} , where P_{in} is the incident power from the solar simulator.

Protocol: External Quantum Efficiency (EQE) Measurement

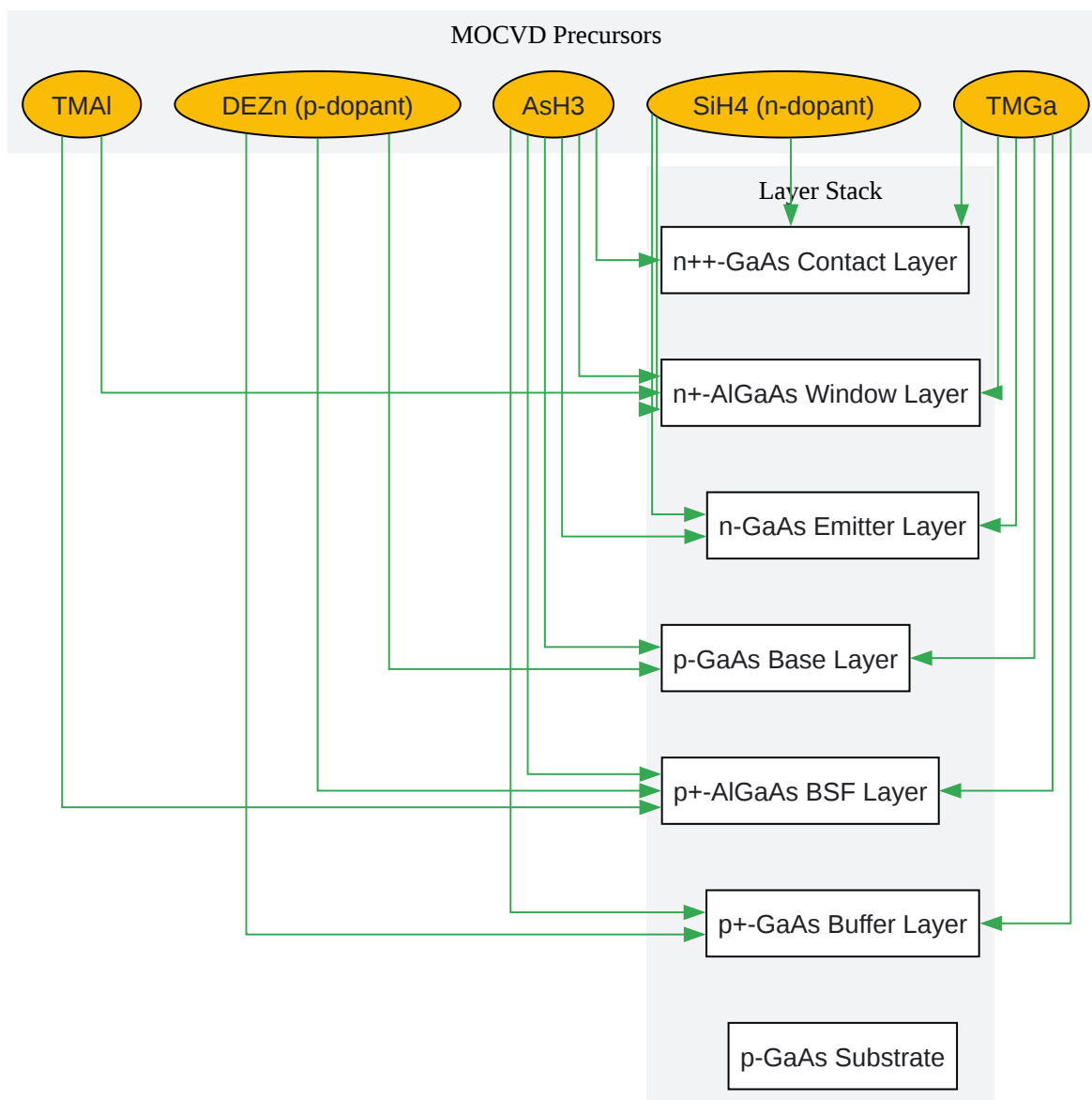
- Setup: Use a light source (e.g., xenon lamp), a monochromator to select specific wavelengths, a calibrated reference photodiode, and a system to measure the current from the solar cell.[\[18\]](#)[\[19\]](#)
- Calibration: Measure the spectral photon flux of the monochromatic light source using the calibrated reference photodiode.
- Measurement: Illuminate the solar cell with monochromatic light at various wavelengths and measure the short-circuit current generated at each wavelength.[\[19\]](#)
- Calculation: The EQE at a given wavelength (λ) is calculated as: $EQE(\lambda) = (I_{sc}(\lambda) / q) / \Phi(\lambda)$ where $I_{sc}(\lambda)$ is the short-circuit current at that wavelength, q is the elementary charge, and $\Phi(\lambda)$ is the incident photon flux at that wavelength.[\[19\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for GaAs solar cell manufacturing.



[Click to download full resolution via product page](#)

Caption: MOCVD growth process for a single-junction GaAs solar cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acta.uni-obuda.hu [acta.uni-obuda.hu]
- 2. Multi-junction solar cell - Wikipedia [en.wikipedia.org]
- 3. Multijunction III-V Photovoltaics Research | Department of Energy [energy.gov]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. MOCVD growth of GaAs solar cells on silicon substrates (Conference) | OSTI.GOV [osti.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. jesuscapistran.com [jesuscapistran.com]
- 10. gatewaysolarcoop.com [gatewaysolarcoop.com]
- 11. epj-pv.org [epj-pv.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. osti.gov [osti.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Growth and Fabrication of GaAs Thin-Film Solar Cells on a Si Substrate via Hetero Epitaxial Lift-Off [mdpi.com]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. IV Measurement Overview | Sciencetech Inc. [sciencetech-inc.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. ocw.tudelft.nl [ocw.tudelft.nl]
- To cite this document: BenchChem. [Application of Gallium Arsenide in Solar Cell Manufacturing: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b074776#application-of-gallium-arsenide-in-solar-cell-manufacturing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com